Fragment-Based Affinity Potential of the 3-Chloropyridin-4-yl Piperidine Core
While no direct target data exists for the target compound, a structurally related molecule featuring the identical 3-chloropyridin-4-yl piperidine core was profiled for human CB1 receptor antagonism. N-(1-(6-(3-chloropyridin-4-yl)-5-(4-(trifluoromethyl)phenyl)pyrazin-2-yl)piperidin-4-yl)propionamide demonstrated a potent Ki of 0.800 nM [1]. This serves as a critical class-level inference: the 3-chloropyridin-4-yl piperidine fragment is capable of sub-nanomolar target engagement. For researchers exploring novel chemotypes for cannabinoid or related GPCR targets, Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate offers a distinct exit vector and carbamate functionality that could differentiate its selectivity profile from this amide-linked comparator, though experimental validation is entirely absent.
| Evidence Dimension | Binding Affinity (Ki) for Human CB1 Receptor |
|---|---|
| Target Compound Data | No data available for the target compound |
| Comparator Or Baseline | N-(1-(6-(3-chloropyridin-4-yl)-5-(4-(trifluoromethyl)phenyl)pyrazin-2-yl)piperidin-4-yl)propionamide: Ki = 0.800 nM |
| Quantified Difference | Not calculable; comparator establishes < 1 nM potential for the core fragment |
| Conditions | Antagonist activity at human CB1 receptor expressed in SF9 cells |
Why This Matters
This is the only available quantitative anchor for the core fragment, justifying the procurement of the target compound for SAR exploration around this high-affinity scaffold.
- [1] BindingDB Entry BDBM50260805 for N-(1-(6-(3-chloropyridin-4-yl)-5-(4-(trifluoromethyl)phenyl)pyrazin-2-yl)piperidin-4-yl)propionamide. Accessed April 29, 2026. View Source
